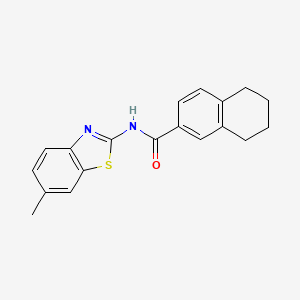

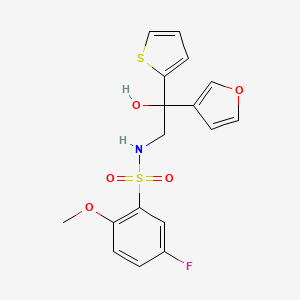

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by SUGEN Inc. and has been extensively studied for its potential applications in cancer research.

科学的研究の応用

Antitubercular Potential

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has been evaluated for its potential as an antitubercular agent. Its effectiveness was assessed through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. This enzyme is crucial for the lipid synthesis in the bacterium, making it a target for antitubercular drugs. The docking pose and non-covalent interactions provided insights into its plausible inhibitory action, indicating a promising application in tuberculosis treatment (Purushotham & Poojary, 2018).

Carbonic Anhydrase Inhibition

Another scientific research application involves its role as a selective inhibitor for human carbonic anhydrases (hCAs), particularly the cytosolic off-targets hCA I and II, and tumor-associated membrane-bound isoforms hCA IX and XII. These enzymes are involved in various physiological processes, including pH regulation, CO2 transport, and ion transport. Selective inhibition of hCAs has therapeutic implications in managing conditions like glaucoma, epilepsy, and certain cancers. The compound exhibited subnanomolar to low nanomolar levels of inhibition, demonstrating high selectivity for the hCA II isoenzyme over other isoforms. Docking studies within the enzyme active site further supported these findings, highlighting its potential in drug development for diseases associated with carbonic anhydrase activity (Eraslan-Elma et al., 2022).

Anticancer Activity

Compounds related to this compound have been identified for their antitumor properties, particularly in inhibiting cell cycle progression in cancer cells. Such compounds disrupt tubulin polymerization, a critical process in cell division, thereby exhibiting potent antimitotic activity. This mechanism of action positions them as potential candidates for cancer chemotherapy, especially in tumors resistant to other treatments. Two notable compounds from sulfonamide-focused libraries, including related structures, have advanced to clinical trials, underscoring the therapeutic promise of this chemical class in oncology (Owa et al., 2002).

Molecular Docking and Computational Studies

The structural and electronic properties of similar sulfonamide molecules have been thoroughly analyzed through computational studies, including density functional theory (DFT) calculations. These studies are crucial for understanding the interaction mechanisms with biological targets and for optimizing drug design. Such research not only elucidates the compound's pharmacophore but also assists in predicting its behavior in biological systems, paving the way for the development of more effective and selective therapeutic agents (Murthy et al., 2018).

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c1-16-8-10-18(11-9-16)27(24,25)22-15-20(21-7-4-14-26-21)23-13-12-17-5-2-3-6-19(17)23/h2-11,14,20,22H,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGDENNKHIXUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2688824.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)

![1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)

![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)

![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)